3-(Triazol-2-yl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7-8,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENDBKYQYIKTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Triazol 2 Yl Cyclohexan 1 Ol and Analogues
Click Chemistry Approaches for Triazolyl Cyclohexanol (B46403) Construction
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. nih.govbeilstein-journals.org These methods are particularly well-suited for the synthesis of complex molecules like triazolyl cyclohexanols.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, reliably forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgfrontiersin.org The synthesis of a 3-(triazol-2-yl)cyclohexan-1-ol scaffold via CuAAC would involve the reaction between an azido-cyclohexanol and a terminal alkyne, catalyzed by a copper(I) species. The copper catalyst is crucial for controlling the regioselectivity of the reaction. mdpi.com
The key steps in this synthetic approach are:
Preparation of the Azido-Cyclohexanol Precursor: The hydroxyl group of a starting cyclohexanol derivative can be converted to an azide (B81097). For instance, conversion of the hydroxyl to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with sodium azide is a common method. Alternatively, Mitsunobu conditions can be employed for the direct conversion of the alcohol to the azide. nih.gov
CuAAC Reaction: The resulting azido-cyclohexanol is then reacted with a suitable terminal alkyne in the presence of a copper(I) catalyst. The Cu(I) catalyst is often generated in situ by the reduction of a copper(II) salt, such as copper(II) sulfate (B86663), with a reducing agent like sodium ascorbate. acs.orgscielo.br Various copper sources, including copper(I) iodide and copper(II) acetate, can also be employed. nih.gov
The reaction is typically robust, proceeds under mild conditions (often in aqueous solvent mixtures), and demonstrates high tolerance for a wide range of functional groups. acs.orgscielo.br
Table 1: Representative CuAAC Reaction Conditions
| Catalyst System | Reducing Agent (if any) | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| CuSO₄ | Sodium Ascorbate | t-Butanol/H₂O | Room Temp | High |
| CuI | N,N-Diisopropylethylamine (DIPEA) | THF | Reflux | Good to High |
| Cu(OAc)₂ | None | Methanol | 60 °C | Moderate to Good |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocols
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.orgchesci.com This is a significant advantage as it allows for the synthesis of triazole isomers that are not accessible through the copper-catalyzed route. The mechanism of RuAAC is distinct from CuAAC, proceeding through a ruthenacycle intermediate. organic-chemistry.orgorganic-chemistry.org
Key features of RuAAC include:
Catalysts: Common catalysts are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and [Cp*RuCl]₄. organic-chemistry.orgnih.gov
Regioselectivity: The reaction selectively yields 1,5-disubstituted triazoles when terminal alkynes are used. acs.orgchalmers.se
Substrate Scope: A major advantage of RuAAC is its ability to effectively utilize both terminal and internal alkynes, leading to fully substituted 1,2,3-triazoles. acs.orgscilit.com This is a limitation in CuAAC, which generally requires a terminal alkyne. nih.gov
For the synthesis of a 3-(1,5-disubstituted-triazol-yl)cyclohexan-1-ol analogue, an azido-cyclohexanol would be reacted with an alkyne in the presence of a suitable ruthenium catalyst. The reaction is tolerant of various functional groups, including alcohols. thieme-connect.de
Table 2: Common Catalysts and Conditions for RuAAC
| Catalyst | Solvent | Temperature | Key Feature |
|---|---|---|---|
| CpRuCl(PPh₃)₂ | Toluene, Benzene, or DCE | 80-100 °C | High regioselectivity for 1,5-isomer |
Thiol-Epoxy Click Reactions for Vicinal Amino Alcohol Scaffolds
An alternative click chemistry approach to build a precursor for the target molecule involves the thiol-epoxy reaction. This reaction can be used to synthesize vicinal amino alcohols, which are valuable synthetic intermediates. mdpi.com While this method does not directly form the triazole ring, it constructs a key portion of the scaffold.
A relevant synthetic sequence could be:
Epoxide Formation: An appropriate cyclohexene (B86901) derivative is epoxidized to form a cyclohexene oxide.
Thiol-Epoxy Reaction: The epoxide is then opened by a thiol-containing triazole, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. This reaction is highly regioselective, with the nucleophilic thiol attacking the least hindered carbon of the epoxide, resulting in a vicinal amino alcohol scaffold containing a thioether linkage to the triazole ring. mdpi.com
This method is characterized by high yields, mild reaction conditions, and regiospecificity, fulfilling the criteria of a click reaction. mdpi.com The resulting β-amino alcohol structure is a common motif in biologically active compounds. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
Alternative Cycloaddition and Cyclization Pathways
Beyond click chemistry, other cycloaddition reactions offer powerful tools for constructing heterocyclic systems.
[3+2] Cycloaddition Reactions involving Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides is a classic and highly effective method for synthesizing five-membered nitrogen-containing heterocycles, particularly pyrrolidines and their derivatives. thieme.deresearchgate.net Azomethine ylides are 1,3-dipoles that react readily with various dipolarophiles, including alkenes.
While this reaction does not directly produce a triazole, it can be envisioned as a route to a precursor that could be subsequently converted to the desired triazole. For instance, an azomethine ylide could undergo a cycloaddition with a functionalized cyclohexene derivative. More directly, certain azomethine ylides can be used in three-component reactions to construct 1,2,4-triazole (B32235) rings. For example, photochemical excitation of azodicarboxylates can react with diazoalkanes to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile to yield a 1,2,4-triazole. nih.gov
This methodology provides a pathway to highly functionalized N-heterocycles, and with careful selection of substrates, could be adapted for the synthesis of complex structures related to this compound. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium azide |
| Copper(II) sulfate |
| Sodium ascorbate |
| Copper(I) iodide |
| N,N-Diisopropylethylamine (DIPEA) |
| Copper(II) acetate |
| Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) |
| CpRuCl(PPh₃)₂ |
| [CpRuCl]₄ |
| [CpRuCl(COD)] |
| Dibenzocyclooctynol (DIBO) |
| Biarylazacyclooctynone (BARAC) |
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Azodicarboxylates |
Intramolecular Cyclization Techniques
Intramolecular cyclization represents a powerful strategy for the construction of fused heterocyclic systems where the triazole ring is annulated to another cyclic framework. A prominent approach in this category is the intramolecular 1,3-dipolar cycloaddition between an azide and an alkyne tethered to the same molecule, often referred to as an intramolecular Huisgen cycloaddition. researchgate.net This method is highly efficient for creating bicyclic triazoles from carbohydrate-derived precursors, which can serve as analogues to the cyclohexanol system. researchgate.net
The synthesis typically begins with a suitably functionalized cyclohexane (B81311) ring bearing both an azide and a terminal alkyne group. The spatial proximity of these two functionalities, enforced by the cyclohexane scaffold, facilitates the intramolecular reaction upon thermal activation or catalysis, leading to the formation of a triazole-fused bicyclic product. This strategy offers excellent control over stereochemistry, as the configuration of the starting cyclohexanol derivative dictates the stereochemical outcome of the final product. While direct synthesis of this compound via this method is less common, the principles are widely applied to create structurally related and constrained analogues. researchgate.netnih.gov For instance, starting from aldoses, researchers have developed expedient four-step syntheses of 1,2,3-triazole-fused bicyclic iminosugars, which are potent and selective glycosidase inhibitors. researchgate.net
Ring-Opening and Derivatization Strategies for Cyclohexanol Scaffolds
Oxirane Ring-Opening with Triazoles
The nucleophilic ring-opening of epoxides (oxiranes) is a cornerstone of organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. nih.govresearchgate.net In the context of synthesizing this compound, the reaction between cyclohexene oxide and a triazole anion is a direct and effective approach. This reaction proceeds via an SN2 mechanism, where the triazole anion acts as the nucleophile. chemistrysteps.com
The high ring strain of the epoxide ring is the driving force for the reaction, allowing the C-O bond to break despite the alkoxide being a poor leaving group. chemistrysteps.com The attack of the nucleophile occurs from the backside, leading to an inversion of configuration at the carbon center being attacked. This results in a product with a trans or anti stereochemical relationship between the newly introduced triazole group and the hydroxyl group. chemistrysteps.com
In the case of an unsymmetrical epoxide, the regioselectivity of the attack is crucial. When using a strong nucleophile like the triazolide anion (formed by deprotonating a 1H-triazole with a base), the attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. youtube.com For cyclohexene oxide, the two carbons are equivalent, but for substituted derivatives, this regioselectivity becomes a key consideration. Lewis acid catalysis can alter this regioselectivity, often favoring attack at the more substituted carbon due to the development of a partial positive charge at that position in the transition state. nih.gov The reaction of 1,2-epoxycyclohexane with a nucleophile results in a racemic mixture of two enantiomers. chemistrysteps.com
A relevant study demonstrates the synthesis of β-amino alcohols through the ring-opening of epoxy fatty esters with 4-amino-1,2,4-triazole, highlighting the utility of triazoles as nucleophiles in this transformation. scirp.org
Regioselective Functionalization of Triazole Moieties
Once the triazolyl cyclohexanol scaffold is assembled, further diversification can be achieved by functionalizing the triazole ring itself. This allows for the introduction of various substituents to modulate the compound's properties.
The C-5 position of the 1,2,3-triazole ring is amenable to functionalization through metal-catalyzed C-H activation or via lithiation followed by quenching with an electrophile.
C-5 Arylation: Direct arylation at the C-5 position of N-substituted 1,2,3-triazoles has been achieved with high efficiency using palladium catalysis. acs.orgnih.gov A common catalytic system involves a combination of a palladium(II) salt, such as Pd(OAc)₂, a phosphine (B1218219) ligand like tris(o-tolyl)phosphine, and a base, typically cesium carbonate (Cs₂CO₃). acs.orgnih.gov This methodology allows for the coupling of various aryl bromides with the triazole ring, tolerating a range of functional groups on the aryl partner, including both electron-donating and electron-withdrawing groups. acs.org The reaction is highly regioselective for the C-5 position, a selectivity that has been rationalized through computational density functional theory (DFT) studies. acs.orgnih.gov
C-5 Lithiation: An alternative strategy involves the direct deprotonation of the C-5 proton using a strong base, such as an organolithium reagent, to form a 5-lithiated triazole intermediate. d-nb.info This highly reactive species can then be trapped with a variety of electrophiles to introduce diverse functional groups. However, this method faces challenges, particularly when the N-substituent on the triazole is electron-withdrawing. d-nb.inforesearchgate.netchemrxiv.org In such cases, the lithiated intermediate can be unstable, even at low temperatures like -78 °C, and may undergo decomposition. d-nb.infochemrxiv.org Furthermore, competitive lithiation can occur on other parts of the molecule, such as an electron-deficient N-aryl ring. d-nb.inforesearchgate.net Careful control of the base (e.g., using lithium diisopropylamide (LDA) or the more sterically hindered lithium tetramethylpiperidide (LiTMP)), temperature, and reaction time is essential to achieve successful and regioselective C-5 functionalization. d-nb.info
| Method | Typical Reagents | Key Features | Challenges | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Arylation | Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃, Aryl Bromide | High regioselectivity for C-5; good functional group tolerance. | Requires transition metal catalyst. | acs.orgnih.gov |
| Lithiation-Functionalization | LDA or LiTMP, then Electrophile (e.g., D₂O, R-X) | Access to a wide range of functional groups. | Instability of lithiated intermediate; competitive lithiation. | d-nb.inforesearchgate.net |
Alkylation of the triazole ring is a fundamental transformation for creating analogues. For an unsubstituted 1H-1,2,4-triazole, alkylation can occur at the N-1 or N-4 positions, and for a 1H-1,2,3-triazole, at the N-1 or N-2 positions. Achieving regioselectivity is a significant synthetic challenge.
For 1,2,4-triazoles, alkylation with alkyl halides and a base like DBU often yields a mixture of N-1 and N-4 isomers, with the N-1 isomer typically predominating. researchgate.net The ratio of isomers can sometimes be influenced by the reaction conditions and the procedure used for isolation. researchgate.net In contrast, N-alkylation of 1,2,3-triazoles presents a different challenge. While the synthesis of N-1 substituted triazoles is readily achieved via cycloaddition reactions, accessing N-2 substituted isomers is more difficult. nih.gov
Recent advances have utilized specific catalytic systems to control this regioselectivity. For instance, gold catalysis has been employed for the highly N-2 selective alkylation of NH-1,2,3-triazoles with vinyl ethers. nih.gov Another approach uses a recyclable Cu₂S nanocatalyst for the cross-dehydrogenative coupling between the sp³ α-C-H of N,N-dimethylbenzylamines and NH-1,2,3-triazoles, affording N-2 alkylated products in good yields. acs.org These methods provide valuable tools for selectively preparing different triazole isomers, which is crucial as the point of attachment significantly influences the molecule's three-dimensional shape and biological activity.
Catalytic Systems and Reaction Conditions in Triazolyl Cyclohexanol Synthesis
The synthesis of triazolyl cyclohexanols and their analogues relies heavily on the use of specific catalytic systems to promote efficiency, selectivity, and yield.
For Triazole Ring Formation: The most ubiquitous method for forming the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) has been transformative. frontiersin.orgmdpi.comnih.gov
Copper(I) Catalysis (CuAAC): This "click chemistry" reaction is known for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. frontiersin.orgnih.gov Common catalysts include in situ generated Cu(I) from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov
Ruthenium(II) Catalysis (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted 1,2,3-triazole isomer. mdpi.com This provides a complementary method for accessing different regioisomers.
For Ring Functionalization:
Palladium Catalysis: As discussed, palladium catalysts are instrumental for the C-5 arylation of the triazole ring. acs.orgnih.gov The combination of Pd(OAc)₂ with phosphine ligands is a well-established system for C-H activation/arylation reactions. acs.org
Copper Catalysis: Copper catalysts are versatile and used in various transformations. They can catalyze the synthesis of N-alkyl-5-seleno-1,2,3-triazoles from alkynic acids, diesel ether, and azides. frontiersin.orgnih.gov Furthermore, Cu₂S nanocatalysts have been shown to be effective for the N-2 selective alkylation of triazoles. acs.org
Gold Catalysis: Gold catalysts have emerged as powerful tools for specific transformations, such as the N-2 selective alkylation of NH-1,2,3-triazoles, where they activate vinyl ethers towards nucleophilic attack. nih.gov
Reaction conditions are tailored to the specific transformation. For instance, CuAAC reactions are often performed in aqueous media, sometimes under microwave irradiation to accelerate the reaction time significantly. nih.gov C-H arylation reactions typically require an inert atmosphere and elevated temperatures. acs.org Lithiation reactions demand strictly anhydrous conditions and very low temperatures (-78 °C) to manage the reactivity and stability of the organolithium intermediates. d-nb.info
| Transformation | Catalyst | Regioselectivity | Typical Conditions | Reference |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | Copper(I) | 1,4-disubstituted | Aqueous media, often with sodium ascorbate | frontiersin.orgnih.gov |
| Azide-Alkyne Cycloaddition | Ruthenium(II) | 1,5-disubstituted | Organic solvents, e.g., Cp*RuCl(PPh₃)₂ | mdpi.com |
| C-5 Arylation of Triazole | Palladium(II) | C-5 | Pd(OAc)₂, phosphine ligand, base (Cs₂CO₃) | acs.orgnih.gov |
| N-2 Alkylation of Triazole | Gold(I/III) | N-2 | Activation of vinyl ethers | nih.gov |
| N-2 Alkylation of Triazole | Cu₂S Nanocatalyst | N-2 | Solvent-free, cross-dehydrogenative coupling | acs.org |
Transition Metal Catalysis (e.g., Palladium, Copper, Silver, Zinc)
Transition metals play a pivotal role in the synthesis of triazole-containing compounds, primarily through facilitating cycloaddition reactions and C-H functionalization. nih.gov
Palladium: Palladium catalysts are instrumental in cross-coupling reactions for the synthesis of complex organic molecules. In the context of triazole synthesis, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl or other substituents onto the triazole or cyclohexanol rings. nih.govbham.ac.uk For instance, palladium catalysts like Pd(t-Bu3P)2 in combination with phosphine ligands such as Xphos have demonstrated high efficiency in the arylation of cyclic β-dicarbonyl compounds, a reaction type that can be adapted for the synthesis of precursors to this compound analogues. semanticscholar.org The choice of ligand is crucial for optimizing reaction outcomes, with bulky phosphine ligands often enhancing catalytic activity and stability. nih.gov
Copper: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent method for synthesizing 1,2,3-triazoles. This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted isomer. nih.govsemanticscholar.org The synthesis of 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol, an analogue of the target compound, has been achieved with a 77% yield using a bio-reduced alkynylcopper(I) complex as a catalyst. mdpi.com Various copper sources can be utilized, including copper(I) salts (e.g., CuI), in situ reduction of copper(II) salts, and heterogeneous copper catalysts. nih.gov The use of supported copper catalysts, such as copper on charcoal, is advantageous for simplifying product purification and catalyst recycling.
Silver: Silver(I) salts, having a similar electronic configuration to Cu(I), have also been investigated as catalysts for azide-alkyne cycloadditions. mdpi.com Silver catalysts can promote regioselective synthesis of triazole-fused heterocycles. For example, AgOTf has been used to mediate the intramolecular cyclization of ethynyl (B1212043) triazoyl benzoic acids to form 1,2,3-triazole-fused-1,5-benzoxazocinones. acs.org While less common than copper, silver catalysis offers an alternative pathway that can sometimes provide complementary reactivity or selectivity.
Zinc: Zinc complexes have been explored in the synthesis of triazole-containing structures. acs.org Zn2+ ions can act as Lewis acids, forming stable adducts with triazole ligands. While direct catalytic cycles involving zinc for the formation of the triazole ring itself are less common, zinc can be employed in the synthesis of precursors or in post-synthetic modifications of the target molecule. Mechanochemical synthesis using zinc precursors has been shown to produce zinc-triazole complexes in high yields. acs.org
Table 1: Comparison of Transition Metal Catalysts in Triazole Synthesis
| Catalyst System | Typical Reaction | Key Advantages | Example Application |
|---|---|---|---|
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Versatility in C-C and C-heteroatom bond formation, high functional group tolerance. | Synthesis of aryl-substituted triazole analogues. nih.govsemanticscholar.org |
| Copper | Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselectivity (1,4-isomer), mild reaction conditions, wide substrate scope. nih.govmdpi.com | Synthesis of 1-(1-benzyl-1,2,3-triazol-4-yl)cyclohexanol. mdpi.com |
| Silver | Cycloaddition and Cyclization Reactions | Alternative to copper with potentially different selectivity, effective for specific intramolecular cyclizations. mdpi.comacs.org | Synthesis of triazole-fused benzoxazocinones. acs.org |
| Zinc | Lewis Acid Catalysis, Complex Formation | Can facilitate reactions of triazole-containing molecules, useful in mechanochemical synthesis. acs.org | Formation of dinuclear zinc-triazole complexes. acs.org |
Organocatalysis and Non-Metallic Catalytic Systems
In an effort to develop more sustainable and metal-free synthetic methods, organocatalysis and the use of non-metallic reagents have emerged as powerful alternatives for triazole synthesis. mdpi.com These approaches avoid the potential toxicity and environmental concerns associated with residual transition metals.
One notable metal-free approach involves the use of iodine as a catalyst. For instance, molecular iodine can mediate the coupling cyclization of N-tosylhydrazones with sodium azide to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Similarly, a system of I2/TBPB (tert-butyl peroxybenzoate) has been used for the synthesis of 1,4-diaryl-1,2,3-triazoles from N-tosylhydrazones and anilines, achieving yields up to 89%. frontiersin.orgnih.gov
Another strategy employs enaminones as substrates in multicomponent reactions. A metal- and azide-free regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles has been developed using enaminones, tosylhydrazine, and primary amines, with molecular iodine serving as the catalyst. mdpi.com Furthermore, the reaction of enamine-ketones with primary amines and p-toluenesulfonyl hydrazine, catalyzed by iodine, provides a pathway to N1-substituted-1,2,3-triazoles with good yields. frontiersin.orgnih.gov
Boron-based catalysts have also been utilized. B(C6F5)3 has been described as a metal-free catalyst for the dehydrogenative cyclization to prepare 3,4,5-trisubstituted-1,2,4-triazoles in high yields under mild conditions. frontiersin.orgnih.gov Additionally, deep eutectic solvents (DESs) have been employed as green reaction media for the one-pot synthesis of 1,2,3-triazoles from triazoline intermediates, offering a more environmentally friendly process. mdpi.com
Table 2: Selected Organocatalytic and Non-Metallic Systems for Triazole Synthesis
| Catalytic System/Reagent | Substrates | Product Type | Key Features |
|---|---|---|---|
| Molecular Iodine (I2) | N-tosylhydrazones, Sodium Azide | 4-Aryl-NH-1,2,3-triazoles | Metal-free, sequential C-N and N-N bond formation. organic-chemistry.org |
| I2 / TBPB | N-tosylhydrazones, Anilines | 1,4-Diaryl-1,2,3-triazoles | Metal-free, oxidative cyclization, moderate to good yields. frontiersin.orgnih.gov |
| Molecular Iodine (I2) | Enaminones, Tosylhydrazine, Primary Amines | 1,5-Disubstituted 1,2,3-triazoles | Metal- and azide-free, multicomponent reaction. mdpi.com |
| B(C6F5)3 | Hydrazines | 3,4,5-Trisubstituted-1,2,4-triazoles | Metal-free, dehydrogenative cyclization, mild conditions. frontiersin.orgnih.gov |
| Deep Eutectic Solvents (DESs) | Triazolines | 1,4- or 1,5-Disubstituted 1,2,3-triazoles | Green solvent, one-pot synthesis, regioselectivity dependent on temperature. mdpi.com |
Microwave-Assisted and Flow Chemistry Implementations
To enhance reaction rates, improve yields, and enable safer and more scalable synthetic processes, microwave irradiation and continuous-flow chemistry have been increasingly applied to the synthesis of triazoles. researchgate.netpnrjournal.com
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times compared to conventional heating methods. pnrjournal.comnih.gov This is due to the efficient and direct transfer of energy to polar molecules in the reaction mixture. In the synthesis of 1,2,3-triazole derivatives via Cu(I)-catalyzed 1,3-dipolar cycloaddition, microwave irradiation has been shown to provide higher yields in significantly shorter times. ias.ac.in For example, a reaction that takes 8 hours under conventional heating at 80 °C can be completed in 12 minutes under microwave irradiation. ias.ac.in This technology is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries. broadinstitute.org The synthesis of various 1,2,4-triazole derivatives has also been significantly accelerated, with some reactions completing in as little as one minute with high yields. nih.gov
Flow Chemistry: Continuous-flow processing offers several advantages for triazole synthesis, including enhanced safety, scalability, and process control. researchgate.net The ability to handle potentially hazardous reagents like azides more safely is a significant benefit of flow systems. researchgate.net Copper-catalyzed azide-alkyne cycloadditions have been successfully implemented in continuous-flow reactors, often utilizing heterogeneous catalysts like copper powder or supported copper catalysts, which facilitates product isolation and catalyst reuse. researchgate.netbeilstein-journals.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivity. beilstein-journals.org Gram-scale production of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been demonstrated in a continuous-flow setup, highlighting the scalability of this approach. beilstein-journals.orgnih.gov
Table 3: Comparison of Microwave-Assisted vs. Flow Chemistry for Triazole Synthesis
| Technology | Principle | Key Advantages | Typical Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating through dielectric polarization. pnrjournal.com | Drastically reduced reaction times, increased yields, suitable for high-throughput synthesis. nih.govias.ac.in | Rapid synthesis of 1,2,3- and 1,2,4-triazole libraries. nih.govbroadinstitute.org |
| Flow Chemistry | Continuous processing in a reactor system. | Enhanced safety (especially with azides), scalability, precise process control, easy product isolation with heterogeneous catalysts. researchgate.netnih.gov | Gram-scale synthesis of triazole derivatives and integration of multiple reaction steps. beilstein-journals.orgnih.gov |
Stereochemical and Conformational Analysis of 3 Triazol 2 Yl Cyclohexan 1 Ol Systems
Enantioselective and Diastereoselective Synthetic Approaches
The synthesis of specific stereoisomers of 3-(triazol-2-yl)cyclohexan-1-ol is paramount to harnessing its full potential, as different spatial arrangements of its functional groups can lead to vastly different biological activities and material properties. Researchers have employed a variety of sophisticated techniques to achieve this stereochemical control.
Chiral resolution is a powerful method for separating a racemic mixture of enantiomers. wikipedia.org One of the most common approaches involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means like crystallization due to their different physical properties. wikipedia.org
A particularly elegant and green method for chiral resolution is enzymatic kinetic resolution. Lipase-catalyzed transesterification, for instance, has emerged as a valuable tool. nih.gov In this process, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated product from the unreacted alcohol, thereby resolving the enantiomers. The efficiency of this process is often high, providing access to enantiomerically enriched or pure compounds. For example, multigram-scale enzymatic kinetic resolution of trans-2-azidocyclohexyl acetate, a precursor to triazolyl cyclohexanols, has been successfully demonstrated. researchgate.net
| Technique | Description | Key Advantage |
| Crystallization of Diastereomeric Salts | Reaction of the racemic alcohol with a chiral acid or base to form diastereomeric salts, which are then separated by fractional crystallization. wikipedia.org | Well-established and can be scaled up. |
| Lipase-Catalyzed Transesterification | Enzymatic acylation of one enantiomer at a faster rate than the other, allowing for separation. nih.gov | High enantioselectivity and mild reaction conditions. |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase in a chromatography column. nih.gov | Applicable to a wide range of compounds and can be used for both analytical and preparative separations. |
This table summarizes common chiral resolution techniques applicable to the synthesis of enantiomerically pure this compound.
Asymmetric induction, also known as stereoselective synthesis, offers a more direct route to specific stereoisomers, avoiding the 50% theoretical yield limit of classical resolution. wikipedia.org This approach involves the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction that creates a new stereocenter.
In the context of this compound, asymmetric synthesis could involve the stereoselective reduction of a corresponding ketone precursor or the diastereoselective addition of a triazole nucleophile to a chiral cyclohexene (B86901) oxide. For instance, the synthesis of (1S,2S)-hydroxy cyclohexene-1,2,3-triazole derivatives has been achieved through a sequence involving epoxidation, stereoselective epoxide ring-opening, and a subsequent "click" reaction to introduce the triazole moiety. nrct.go.theasychair.org The use of chiral ligands in these transformations is crucial for controlling the stereochemistry.
Furthermore, diastereoselective syntheses of highly substituted cyclohexanones, which can serve as precursors to the target cyclohexanols, have been developed using methods like cascade Michael additions. nih.gov These strategies allow for the construction of the cyclohexane (B81311) ring with a high degree of stereocontrol, setting the stage for the introduction of the hydroxyl and triazolyl groups in a defined spatial relationship.
Conformational Preferences and Dynamics of Triazolyl Cyclohexanols
The cyclohexane ring is not static; it exists in a dynamic equilibrium between various conformations, with the chair conformation being the most stable. The orientation of substituents on the ring, whether axial or equatorial, has a profound impact on the molecule's stability and reactivity. libretexts.orglibretexts.org
In a substituted cyclohexane, a substituent can occupy either an axial position, pointing perpendicular to the plane of the ring, or an equatorial position, pointing out from the "equator" of the ring. libretexts.orglibretexts.org Generally, bulkier substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions.
For this compound, the triazole group is a relatively bulky substituent. Studies on related trans-2-triazolylcyclohexanol derivatives have shown a strong preference for the equatorial position of the triazolyl group. pacific.edu The conformational energy (A-value) of a 4-phenyl-1,2,3-triazolyl group, which provides a reasonable estimate for the 1,2,3-triazolyl group itself, has been estimated to be around 2.0 kcal/mol, indicating a significant preference for the equatorial orientation. researchgate.net
The interplay between the hydroxyl and triazole substituents is also critical. In trans-isomers, a diequatorial conformation is generally favored. However, intramolecular hydrogen bonding between an axial hydroxyl group and an equatorial triazole group could potentially stabilize a conformation that might otherwise be less favorable.
| Substituent Position | Relative Stability | Key Interactions |
| Equatorial | More stable for bulky groups | Minimizes 1,3-diaxial steric strain. libretexts.org |
| Axial | Less stable for bulky groups | Experiences steric hindrance from other axial substituents. libretexts.org |
This table outlines the general stability considerations for equatorial versus axial substituents on a cyclohexane ring.
A particularly intriguing aspect of certain substituted cyclohexanols is their ability to undergo a conformational switch in response to changes in pH. This phenomenon is typically observed in molecules containing a basic nitrogen atom, such as an amine or, potentially, a triazole ring. pacific.edu
In the case of this compound, the triazole ring contains nitrogen atoms that can be protonated under acidic conditions. This protonation introduces a positive charge, which can dramatically alter the intramolecular forces at play. For example, in a trans-1,2-disubstituted cyclohexane, protonation of an equatorial amino group can lead to a conformational "flip" to place the now charged ammonium (B1175870) group in the axial position, where it can form a stabilizing intramolecular hydrogen bond with an adjacent equatorial hydroxyl group.
While studies on amino-cyclohexanol derivatives have extensively documented this pH-triggered conformational switching, research on analogous triazolylcyclohexanols has shown that the triazolyl group has a strong preference for the equatorial position. pacific.edu However, the potential for a pH-induced conformational switch in these systems remains an area of active investigation. The change in the electronic and steric properties of the triazole ring upon protonation could influence the conformational equilibrium, potentially leading to a shift, even if not a complete flip, in the preferred conformation. This behavior could be harnessed for the development of pH-responsive molecular switches and drug delivery systems. researchgate.net
Chirality in Triazole-Cyclohexanol Hybrid Scaffolds
The combination of the chiral cyclohexanol (B46403) backbone and the planar, aromatic triazole ring results in a hybrid scaffold with distinct three-dimensional characteristics. The presence of multiple stereocenters in this compound (on the cyclohexane ring) gives rise to a rich stereochemical landscape.
Synthesis of Optically Active Ionic Liquidssemanticscholar.org
The synthesis of optically active ionic liquids (ILs) derived from a triazolyl-cyclohexanol scaffold has been achieved through a multi-step process that leverages enzymatic kinetic resolution. researchgate.netresearchgate.net The initial step involves the reaction of cyclohexene oxide with 1,2,4-triazole (B32235), which opens the oxirane ring to produce a racemic mixture of (1R,2R)- and (1S,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexanol. researchgate.net
A key stage in achieving optical purity is the kinetic resolution of this racemic mixture. This is accomplished via a lipase-catalyzed transesterification reaction using vinyl acetate. This enzymatic process selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one.
Following the resolution, the subsequent steps involve the alkylation (quaternization) of the triazole ring to form the corresponding optically active salts. researchgate.net The final stage is an anion metathesis reaction, which introduces different anions, thereby creating a variety of novel chiral ionic liquids with notable thermal stability. researchgate.net
Table 1: Synthesis and Properties of Chiral Ionic Liquids researchgate.net
| Entry | Product | Alkylating Agent | Anion | Yield (%) | [α]D (c 1.5, CHCl3) |
| 1 | O-methylated iodide salt | CH3I | I- | 92 | +25.4 |
| 2 | O-ethylated iodide salt | C2H5I | I- | 88 | +22.1 |
| 3 | O-benzylated bromide salt | C6H5CH2Br | Br- | 75 | +18.9 |
Note: The yields and specific rotation values are illustrative and based on the described synthetic pathway. The reaction for entry 1 was noted to be performed in a pressure reactor. researchgate.net
Development of Axially Chiral Triazole-Linked Systemsbham.ac.uk
The development of axially chiral systems, a form of atropisomerism where rotation around a single bond is restricted, has been a significant area of research. mdpi.com While many examples involve biaryl systems, the principles have been extended to include triazole-containing structures. mdpi.com In these systems, the chiral axis is defined by the bond connecting the triazole ring to another sterically demanding group. mdpi.com
The synthesis of such systems often relies on the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, to form the 1,2,3-triazole ring. semanticscholar.org This versatile reaction allows for the connection of various molecular fragments with high regioselectivity. semanticscholar.org Subsequent N-alkylation of the triazole ring can introduce further functionality and steric bulk, which is crucial for inducing and maintaining axial chirality. semanticscholar.org
Computational studies, such as those using the M06-2X/6-31+G* level of theory, are instrumental in understanding the rotational barriers around the chiral axis. mdpi.com These calculations help in predicting the stability of the atropisomers and guiding the design of new axially chiral ligands and organocatalysts. mdpi.com The steric repulsion between substituents on the triazole ring and the adjacent aromatic or aliphatic ring is a key factor in determining the energy barrier to rotation. mdpi.com For instance, the size and hybridization of atoms in the ortho-position of a connected aryl ring can significantly influence the rotational barrier. mdpi.com
Table 2: Key Strategies in Developing Axially Chiral Triazole Systems
| Strategy | Description | Key Reactions |
| Steric Hindrance | Introduction of bulky substituents on the triazole and adjacent rings to restrict rotation around the C-C or C-N bond. | Click Chemistry, N-alkylation |
| Conformational Locking | Utilization of non-covalent interactions to stabilize a specific conformation. | - |
| Stereoselective Synthesis | Use of chiral starting materials or catalysts to favor the formation of one enantiomer. | Asymmetric catalysis |
The successful separation of enantiomers of these axially chiral triazoles can be achieved using techniques like preparative high-performance liquid chromatography (HPLC), yielding compounds with high optical purity. mdpi.com These enantioenriched triazoles can then be further functionalized to create novel catalysts for asymmetric transformations. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Triazol-2-yl)cyclohexan-1-ol in solution.
Multidimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Multidimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the cyclohexanol (B46403) ring, aiding in the assignment of the complex multiplets arising from the cyclohexane (B81311) chair conformations. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.com This is crucial for assigning the specific carbon resonances of the cyclohexanol ring and the triazole moiety by linking them to their directly bonded protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can show correlations between the protons on the cyclohexanol ring and the carbons of the triazole ring, confirming the point of attachment between the two ring systems. ipb.pt
A combination of these 2D NMR techniques allows for a complete and confident assignment of all proton and carbon signals in the molecule. science.gov
Table 1: Representative NMR Data for Triazole-Substituted Cyclohexanol Derivatives
| Technique | Observed Correlations | Information Gained |
|---|---|---|
| COSY | ¹H-¹H couplings within the cyclohexane ring. | Connectivity of protons on the cyclohexane backbone. |
| HSQC | Direct ¹H-¹³C correlations for CH, CH₂, and CH₃ groups. | Assignment of carbon signals directly bonded to protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Assignment of quaternary carbons and confirmation of fragment connectivity. |
Application of NMR in Conformational Studies
NMR spectroscopy is a powerful tool for investigating the conformational preferences of the cyclohexane ring in this compound. The relative orientation of the hydroxyl and triazolyl substituents (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) between adjacent protons and through Nuclear Overhauser Effect (NOE) experiments. pacific.edu
In related trans-2-(azaarylsulfanyl)cyclohexanol derivatives, ¹H NMR spectroscopy has been utilized to study the chair-chair conformational equilibrium and its response to changes in solvent and pH. researchgate.net For instance, the formation of an intramolecular hydrogen bond can stabilize a specific conformer, shifting the equilibrium. researchgate.net The conformational energy of the triazolyl group has been estimated using ¹H NMR-based conformational studies on similar systems. researchgate.net Such studies reveal that the triazolyl group often has a strong preference for the equatorial position. pacific.edu Low-temperature NMR studies can also be employed to slow down the conformational interconversion, allowing for the observation and quantification of individual conformers. nih.gov
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The FT-IR spectrum will exhibit distinct absorption bands corresponding to the vibrational modes of its constituent bonds.
Key expected vibrational frequencies include:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
C-H stretching vibrations of the cyclohexane ring typically appear in the 2850-3000 cm⁻¹ region. nih.gov
C-H aromatic stretching vibrations from the triazole ring are expected around 3030-3097 cm⁻¹. researchgate.net
The N-H stretching vibration of the triazole ring can be observed around 3126 cm⁻¹. researchgate.net
C=N and N=N stretching vibrations within the triazole ring are typically found in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net
C-N stretching vibrations are also characteristic of the triazole ring. researchgate.net
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Cyclohexane C-H | C-H Stretch | 2850-3000 |
| Triazole C-H | Aromatic C-H Stretch | 3030-3097 researchgate.net |
| Triazole N-H | N-H Stretch | ~3126 researchgate.net |
| Triazole Ring | C=N, N=N Stretch | 1450-1600 nih.govresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the calculation of the elemental composition. mdpi.compreprints.org This data is invaluable for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass. The calculated mass for the protonated molecule [M+H]⁺ is compared to the experimentally measured value to validate the proposed structure. mdpi.compreprints.org
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. This technique determines the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net
For related triazole-containing compounds, X-ray diffraction has been used to confirm the molecular structure and to analyze intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. mdpi.comresearchgate.net Such an analysis for this compound would reveal the preferred conformation of the cyclohexane ring and the orientation of the triazole and hydroxyl substituents in the solid state.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the triazole ring. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore. upi.edu
In similar triazole-based systems, the electronic absorption and emission properties have been studied. bohrium.com The luminescent properties, including the maximum emission wavelength, can be influenced by the molecular structure and intermolecular interactions. bohrium.com Comparing the UV-Vis spectrum of this compound with that of the parent triazole and cyclohexanol would help in assigning the observed electronic transitions.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| trans-2-(azaarylsulfanyl)cyclohexanol |
| 1-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol |
| 1-(1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-yl)cyclohexan-1-ol |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione |
| 4′-bromoacetophenone |
| 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio, Semiempirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), with functionals like B3LYP, have become standard for accurately predicting molecular geometries and electronic properties of heterocyclic and alicyclic compounds. nih.govresearchgate.net These calculations are typically performed with basis sets such as 6-31G(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. pku.edu.cnresearchgate.net
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of triazole and cyclohexane (B81311), DFT calculations are employed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Studies on related structures show that the resulting geometries are often nonplanar. researchgate.netresearchgate.net The optimization process confirms that the calculated structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. researchgate.netresearchgate.net
The electronic structure of a molecule describes the distribution of electrons and their energies. Analysis of the electronic structure provides insights into molecular properties and reactivity. For instance, the calculated bond lengths in a 1,2,4-triazole (B32235) ring using semiempirical methods like AM1 and PM3 show values intermediate between single and double bonds, indicating electron delocalization. mdpi.com For example, the N-N bond length is calculated to be around 1.34-1.37 Å, which is shorter than a typical N-N single bond (1.45 Å) but longer than an N=N double bond (1.25 Å). mdpi.com
Table 1: Representative Calculated Geometric Parameters for a Substituted 1,2,4-Triazole Ring Note: These are typical values for related structures calculated by semiempirical methods and serve as an illustrative example.
| Parameter | Bond | Method | Calculated Value (Å) |
| Bond Length | N-N | AM1 | 1.34 |
| PM3 | 1.37 | ||
| Bond Length | C-N | AM1 | 1.32 |
| PM3 | 1.35 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. pku.edu.cnlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. pku.edu.cnacs.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cnlibretexts.org This charge transfer interaction is crucial for understanding the bioactivity of many molecules. pku.edu.cn For various triazole derivatives, the HOMO-LUMO gap has been calculated using DFT, providing insights into their relative reactivity. nih.govresearchgate.netacs.org For example, in one study on a triazole derivative, the HOMO energy was calculated to be -4.6885 eV and the LUMO energy was -2.1660 eV, resulting in an energy gap of 2.5225 eV. pku.edu.cn The distribution of these orbitals is also significant; in many triazolyl-substituted compounds, the HOMO and LUMO can be localized on different parts of the molecule, which influences charge separation and photophysical properties.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Triazole Derivative Note: Data is based on a representative N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine molecule calculated at the DFT (B3LYP)/6-311++G(d,p) level. pku.edu.cn
| Molecular Orbital | Energy (eV) |
| HOMO | -4.6885 |
| LUMO | -2.1660 |
| Energy Gap (ΔE) | 2.5225 |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and hyperconjugative interactions by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.govacs.org These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. researchgate.net
Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but typical hyperconjugative interactions that would be analyzed in a molecule like 3-(Triazol-2-yl)cyclohexan-1-ol.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| N(LP) on Triazole | σ(C-C) in Cyclohexane | ~2-5 | Lone Pair → Antibonding σ |
| O(LP) on Hydroxyl | σ(C-H) in Cyclohexane | ~3-6 | Lone Pair → Antibonding σ |
| σ(C-H) in Cyclohexane | σ*(C-N) link | ~1-3 | σ → Antibonding σ |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can map the conformational landscape of flexible molecules like this compound, revealing the different shapes (conformations) the molecule can adopt and the transitions between them. nih.gov
For cyclohexane derivatives, MD simulations can effectively sample various conformations, including the stable chair forms and higher-energy twist-boat and boat forms. nih.govnih.gov These simulations can quantify the frequency and pathways of key conformational changes, such as the chair-to-chair ring flip. nih.gov The energy barriers for these interconversions can be correlated with simulation temperature, providing a dynamic picture of the molecule's flexibility. nih.gov By analyzing the trajectories from an MD simulation, researchers can determine the relative populations of different conformers, such as those where the triazolyl and hydroxyl substituents are in axial or equatorial positions, and understand how these populations are influenced by steric and electronic factors. libretexts.orgopenstax.org
Ligand-Scaffold Interaction Modeling and Library Design
Computational modeling plays a pivotal role in drug discovery by simulating the interaction between a ligand, such as "this compound," and its potential biological targets. These methods also aid in the design of libraries of related compounds with improved properties.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. cal-tek.eujournalijsra.com In the context of "this compound," docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. cal-tek.eupensoft.netijcrcps.com
The process involves preparing the 3D structures of both the ligand ("this compound") and the target protein. Docking algorithms then explore various possible conformations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. cal-tek.eupensoft.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights gained from molecular docking can guide the rational design of more potent analogs of "this compound". nih.govrawdatalibrary.net
The concept of a "superscaffold" involves a core molecular framework that can be readily diversified to generate a large library of compounds. The triazole ring is an excellent example of a versatile scaffold used in medicinal chemistry. figshare.com Computational methods are instrumental in the design and enumeration of virtual libraries based on a superscaffold like "this compound".
Starting with the core structure, virtual libraries can be generated by combinatorially attaching various chemical building blocks. nih.gov These virtual libraries can then be filtered based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-likeness. nih.gov The resulting library of readily synthesizable compounds can then be subjected to virtual screening techniques, such as high-throughput docking, to identify promising candidates for synthesis and biological evaluation. nih.gov
The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity profile of a compound based on its 2D structural formula. nih.govnih.govzenodo.org The PASS algorithm compares the structure of a new compound with a large database of known biologically active substances to estimate the probability of it exhibiting various pharmacological effects, mechanisms of action, and specific toxicities. nih.govsemanticscholar.orggenexplain.com
For "this compound," a PASS analysis could generate a predicted biological activity spectrum, suggesting potential therapeutic applications and possible side effects. nih.gov The output is typically a list of activities with corresponding probabilities of being active (Pa) and inactive (Pi). zenodo.org This information can be invaluable at the early stages of drug discovery to prioritize compounds for further investigation and to identify potential new indications for existing molecules. zenodo.orggenexplain.com The average accuracy of PASS predictions is reported to be around 95%. genexplain.com
Table 2: Computationally Predicted Biological Activities for a Hypothetical Triazole Derivative using PASS
| Predicted Activity | Pa | Pi |
| Antifungal | 0.852 | 0.015 |
| Antiviral | 0.798 | 0.023 |
| Anti-inflammatory | 0.675 | 0.041 |
| CYP3A4 Inhibitor | 0.550 | 0.120 |
| Cardiotoxic | 0.210 | 0.450 |
Note: The data in this table is illustrative and does not represent actual PASS predictions for "this compound".
Reactivity and Derivatization Pathways of 3 Triazol 2 Yl Cyclohexan 1 Ol Frameworks
Functional Group Interconversions on the Cyclohexanol (B46403) Moiety
The cyclohexanol portion of the molecule offers several avenues for functional group interconversions, primarily centered around the hydroxyl group. These transformations are fundamental for altering the polarity, reactivity, and biological profile of the parent compound.
The secondary alcohol of the cyclohexanol ring is a prime site for oxidation, yielding the corresponding cyclohexanone. This ketone serves as a crucial intermediate for a variety of subsequent modifications. Standard oxidizing agents can be employed for this transformation.
Further derivatization can be achieved through nucleophilic addition to the ketone, or by converting the alcohol into a better leaving group, such as a tosylate or mesylate, to facilitate substitution reactions. These reactions allow for the introduction of a wide range of functional groups, including halides, azides, and nitriles, thereby expanding the synthetic utility of the scaffold. The stereochemistry of the cyclohexanol ring, whether cis or trans relative to the triazole substituent, will significantly influence the outcome of these reactions.
Table 1: Representative Functional Group Interconversions of the Cyclohexanol Moiety
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 3-(Triazol-2-yl)cyclohexan-1-ol | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-(Triazol-2-yl)cyclohexanone | Oxidation |
| This compound | TsCl, pyridine (B92270) | 3-(Triazol-2-yl)cyclohexyl tosylate | Sulfonylation |
| 3-(Triazol-2-yl)cyclohexyl tosylate | NaN₃, DMF | 3-Azido-1-(triazol-2-yl)cyclohexane | Nucleophilic Substitution |
Chemical Modifications of the Triazole Ring
The 1,2,4-triazole (B32235) ring within the framework is generally stable but can undergo specific chemical modifications. The reactivity of the triazole ring can be influenced by the nature of its substituents. nih.gov Electrophilic substitution on the triazole ring is challenging due to its electron-deficient nature. However, the nitrogen atoms can be susceptible to alkylation.
One of the most significant reactions involving triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is typically used for the synthesis of 1,2,3-triazoles rather than their modification. japsonline.com For a pre-formed triazole as in the target molecule, modifications often involve reactions of functional groups attached to the ring. In the absence of other functional groups on the triazole ring of this compound, direct modification is limited. However, derivatization strategies often involve preparing precursors where the triazole ring itself is constructed with desired functionalities. beilstein-journals.org
Another potential modification is the transformation of the triazole into other heterocyclic systems, although this often requires harsh conditions and is less common. The stability of the triazole ring is a key feature, making it a reliable component in the design of complex molecules. nih.gov
Formation of Novel Hybrid Frameworks
The dual functionality of this compound makes it an excellent building block for the synthesis of novel hybrid molecules, where the triazole and cyclohexanol components are integrated into larger, more complex architectures.
Carbasugars, or pseudosugars, are carbohydrate mimics where the endocyclic oxygen atom of a pyranose or furanose ring is replaced by a methylene (B1212753) group. These compounds are of significant interest due to their potential as glycosidase inhibitors. The triazolyl cyclohexanol framework is a valuable precursor for creating carbasugar analogues. For instance, research on trans-2-(1,2,3-triazolyl)-cyclohexanol has demonstrated its utility in synthesizing a series of carbasugar analogues that were evaluated for their effects on fungal glycosidases. pacific.edu
The synthesis of these analogues typically involves stereoselective modifications of the cyclohexanol ring to introduce additional hydroxyl groups, mimicking the stereochemistry of natural sugars. The triazole moiety can serve as a key structural element that interacts with biological targets. The development of synthetic platforms for carbasugar discovery often utilizes azide-alkyne click chemistry to introduce the triazole ring. jst.go.jpresearchgate.net
The triazole ring is an excellent linker or "tether" for connecting different molecular fragments to create multifunctional molecules. This strategy is widely employed in medicinal chemistry to develop compounds that can interact with multiple biological targets simultaneously. nih.gov The this compound scaffold can be elaborated by attaching other pharmacophores to either the cyclohexanol ring or, if appropriately functionalized, the triazole ring.
For example, click chemistry is a common method for tethering a triazole-containing fragment to another molecule bearing an azide (B81097) or alkyne group. nih.gov This approach has been used to synthesize a variety of hybrid molecules with potential applications in treating complex diseases like Alzheimer's, where multi-target agents are desirable. nih.govencyclopedia.pub
Table 2: Examples of Triazole-Tethered Molecular Hybrids
| Hybrid Class | Description | Potential Application | Reference |
|---|---|---|---|
| Curcuminoid-Coumarin Hybrids | Triazole ring linking curcuminoid and coumarin (B35378) moieties. | Antitubulin agents for cancer therapy. | sci-hub.se |
| Benzothiazole (B30560) Hybrids | Triazole tether connecting benzothiazole derivatives. | Multi-target agents for Alzheimer's disease. | nih.gov |
The triazole ring can also serve as a foundation for the construction of fused heterocyclic systems, leading to novel polycyclic frameworks. These fused systems often exhibit unique chemical and biological properties. Various synthetic strategies have been developed to create triazole-fused heterocycles. rsc.orgmdpi.com
One common approach involves the intramolecular cyclization of a suitably functionalized triazole derivative. For example, a triazole bearing a reactive group on a side chain can be induced to cyclize, forming a new ring fused to the triazole. Palladium-catalyzed reactions, such as intramolecular direct arylation or Heck reactions, are powerful tools for this purpose. rsc.org While direct fusion to the this compound would require prior functionalization, it represents a viable pathway for generating structural diversity. For instance, synthesizing a derivative with a reactive group on the cyclohexanol ring could enable an intramolecular cyclization to form a fused system.
Applications of 3 Triazol 2 Yl Cyclohexan 1 Ol in Advanced Chemical Research
Ligand Design for Metal Catalysis
The triazole moiety within 3-(triazol-2-yl)cyclohexan-1-ol is an excellent coordinating agent for a variety of metal ions. This property, combined with the stereochemical possibilities of the cyclohexanol (B46403) ring, allows for the rational design of ligands for numerous catalytic transformations. The 1,2,3-triazole ring is a noteworthy N-heterocyclic framework that can serve as both a metal chelator and a hydrogen bond donor. researchgate.net
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," relies heavily on the use of ligands to stabilize the catalytically active Cu(I) species, accelerate the reaction rate, and prevent catalyst degradation. nih.govnih.gov Triazole-containing molecules are particularly effective in this role.
Research has led to the development of numerous tris(triazolylmethyl)amine-based ligands that significantly accelerate the CuAAC reaction. nih.gov Building on this, a novel chelate ligand, 2-{4-[(dimethylamino)methyl]-1,2,3-triazolyl}cyclohexan-1-ol, has been developed, demonstrating the utility of the cyclohexanol-triazole scaffold in creating effective ligands for CuAAC reactions. google.com These ligands improve the efficiency and applicability of click chemistry, a process widely used for bioconjugation and materials science. nih.govmdpi.com The design of such ligands often incorporates polar substituents to enhance solubility in aqueous media, a critical factor for biological applications. google.com For instance, the development of sulfated ligands like BTTPS has been shown to provide catalysts with improved kinetics. nih.gov
| Ligand Type | Key Structural Feature | Application/Advantage | Source(s) |
|---|---|---|---|
| Tris(triazolylmethyl)amine Derivatives (e.g., TBTA, THPTA) | Tripodal amine with three triazole arms | Accelerates CuAAC, with water-soluble analogues available for bioconjugation. | nih.govacs.org |
| Sulfated Tris(triazolylmethyl)amine Ligands (e.g., BTTPS) | Contains a sulfate (B86663) group for increased polarity | Improves reaction kinetics and reduces cellular internalization of copper, making it suitable for live cell labeling. | nih.gov |
| Pyridine-Triazole Ligands | Bidentate ligand combining pyridine (B92270) and triazole rings | Used in copper-catalyzed aerobic alcohol oxidation. | rsc.org |
| 2-{4-[(dimethylamino)methyl]-1,2,3-triazolyl}cyclohexan-1-ol | Cyclohexanol scaffold linked to a functionalized triazole | A novel chelate ligand designed to overcome issues of efficacy and catalyst removal in CuAAC reactions. | google.com |
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. mdpi.comscispace.com The this compound framework is a promising scaffold for creating new organocatalysts, particularly chiral catalysts for enantioselective transformations.
Researchers have successfully immobilized (S)-proline derivatives containing a triazole moiety onto mesoporous silica (B1680970). mdpi.comresearchgate.net These heterogeneous organocatalysts have proven to be efficient and reusable in asymmetric aldol (B89426) reactions, demonstrating the potential of combining the catalytic activity of proline with the structural benefits of the triazole ring. mdpi.comresearchgate.net Similarly, L-proline analogues featuring a cyclohexane (B81311) scaffold and thiourea (B124793) moieties have been synthesized and used effectively in direct asymmetric aldol reactions between ketones and aromatic aldehydes. ajgreenchem.com The development of atropisomeric compounds, which possess axial chirality, is another frontier where triazole-containing structures are being explored to create novel catalysts for asymmetric reactions. bham.ac.uk
| Catalyst Type | Core Structure | Catalyzed Reaction | Key Finding | Source(s) |
|---|---|---|---|---|
| Silica-Supported (S)-Proline-Triazole | (2S)-[5-(benzylthio)-4-phenyl-(1,2,4-triazol)-3-yl]-pyrrolidine on silica | Asymmetric Aldol Reaction | Efficient, reusable heterogeneous catalyst with limited loss in efficiency over several cycles. | mdpi.comresearchgate.net |
| Thiourea-Cyclohexane-Proline Analogue | Cyclohexane scaffold with thiourea and amine functionalities | Asymmetric Aldol Reaction | Exhibited high catalytic activity, diastereoselectivity, and excellent enantioselectivity at room temperature. | ajgreenchem.com |
| Triazolium-Tagged Proline Derivatives | Proline moiety linked to a 1,2,3-triazolium salt | Asymmetric Aldol and Michael Reactions | Recyclable organocatalysts that showed synergistic effects between the triazolium and proline moieties. | researchgate.net |
| Atropisomeric Triazole Organocatalysts | Axially chiral biaryl or heterobiaryl triazole derivatives | Various Asymmetric Transformations | Rotation about the chiral axis is restricted, creating a stable chiral environment for catalysis. | bham.ac.uk |
Carbon-nitrogen (C-N) bond formation is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals and natural products. manchester.ac.uk The triazole unit, particularly when incorporated into N-heterocyclic carbene (NHC) ligands, plays a significant role in metal-catalyzed C-N bond-forming reactions.
Ruthenium(II) complexes bearing chelating ligands that integrate an imidazol-2-ylidene and a 1,2,3-triazol-5-ylidene (a mesoionic carbene) have been shown to be highly efficient catalysts for C-N bond formation. nih.gov These catalysts operate via a hydrogen-borrowing strategy, enabling the N-alkylation of amines with alcohols under solvent-free conditions. nih.gov The triazole backbone in these ligands can be readily modified, allowing for fine-tuning of the catalyst's activity. In heterogeneous catalysis, triazole-functionalized supports can act as both a linker and a ligand, effectively immobilizing metal species like palladium, which then catalyze C-N bond formation through reactions such as C-H bond functionalization. researchgate.net
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the chemistry 'beyond the molecule,' focusing on systems held together by non-covalent interactions. nih.gov The 1,2,3-triazole ring is a powerful functional unit in this field due to its ability to participate in diverse supramolecular interactions, including hydrogen bonding and coordination. rsc.org
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. mdpi.com The self-assembly process is driven by specific non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net
Recent research has demonstrated that compounds featuring a cyclohexanol fragment appended to a 1,2,3-triazole ring can act as LMWGs. researchgate.net In a study comparing isomeric supramolecular gelators, the gelling ability was found to be driven by the binding energy of intermolecular interactions between the tail substituents. researchgate.net The formation of these supramolecular gels is a delicate balance between the solubility of the gelator molecules and the driving forces for self-assembly into fibrillar networks. mdpi.comnih.gov The specific structure of the gelator, such as the substitution pattern on the triazole and cyclohexanol rings, dictates the morphology of the resulting gel network and its physical properties. researchgate.netnih.gov
| Gelator Structure | Driving Forces for Gelation | Key Research Finding | Source(s) |
|---|---|---|---|
| Cyclohexanol-appended 1,2,3-triazole | Intermolecular tail substituent interactions, hydrogen bonding | The gelling ability is strongly driven by the binding energy of intermolecular interactions. | researchgate.net |
| Carbohydrate-based triazoles | Hydrogen bonding, hydrophobic interactions | Efficiently form hydrogels, with gelation properties influenced by the sugar moiety. | mdpi.com |
| Hydrazone-based multicomponent gelators | Self-sorting processes leading to network formation | Seeded self-assembly can lead to metastable gel states with different properties than the thermodynamically stable form. | nih.gov |
Quaternization of the 1,2,3-triazole ring leads to the formation of 1,2,3-triazolium salts, which are a class of ionic liquids (ILs) with unique properties. researchgate.netsemanticscholar.org These triazolium ILs possess high stability and can be functionalized to create "task-specific" ionic liquids for various applications, including catalysis and molecular recognition. researchgate.netsemanticscholar.orgeurekaselect.com
The triazolium cation is an excellent motif for anion recognition. nih.gov The polarized C-H bond on the triazolium ring can act as a hydrogen bond donor, forming electrostatic interactions with anions. nih.govrsc.org This property has been exploited in the design of triazolium-based macrocycles that act as receptors for anionic species. nih.gov By starting with a precursor like this compound, one could synthesize chiral triazolium ionic liquids. The inherent chirality of the cyclohexanol backbone could influence the recognition properties of the resulting IL, potentially leading to systems capable of enantioselective recognition. The synthesis of these ILs typically involves the "click" reaction to form the triazole ring, followed by N-alkylation to generate the triazolium salt. semanticscholar.orgeurekaselect.com
Materials Science Innovations
The versatility of this compound has led to significant innovations in materials science, where its distinct chemical functionalities are exploited to construct materials with tailored properties.
Incorporation into Polymeric Architectures
The presence of the hydroxyl group and the triazole ring in this compound allows for its incorporation into various polymeric structures. The hydroxyl group can serve as an initiation site for ring-opening polymerization or as a reactive handle for condensation polymerization. The triazole ring, known for its thermal stability, large dipole moment, and ability to participate in hydrogen bonding and metal coordination, imparts unique properties to the resulting polymers. mdpi.comresearchgate.net
For instance, polymers containing 1,2,3-triazole units in their backbone are recognized as promising new functional polymers. mdpi.com These triazole-containing polymers can be synthesized through methods like Huisgen cycloaddition, a type of 1,3-dipolar cycloaddition that forms 1,2,3-triazoles from azides and alkynes. mdpi.comgoogle.com The incorporation of the triazole moiety can enhance the polymer's thermal stability and its ability to act as a ligand for metal ions. mdpi.com
Research has demonstrated the synthesis of triazole-rich polyether polyols via "click" chemistry, which are then used to create highly branched polyurethanes. researchgate.net These materials have shown good thermal and mechanical stability. researchgate.net The triazole ring's ability to act as a hydrogen bond donor and acceptor contributes to the material's properties. researchgate.net
Functionalization of Hybrid Materials (e.g., Mesoporous Silica)
The functionalization of mesoporous silica nanoparticles (MSNs) with organic molecules is a key strategy for creating advanced hybrid materials with tailored properties for applications in catalysis and nanomedicine. researchgate.netnih.govmdpi.com The hydroxyl group of this compound provides a reactive site for grafting the molecule onto the silica surface, which is often pre-functionalized with groups like amines. researchgate.netnih.govsemanticscholar.org
The process typically involves activating the silica surface and then reacting it with a molecule containing a compatible functional group. mdpi.com For example, silica can be functionalized with 3-aminopropyl triethoxysilane (B36694) (APTES) to introduce amino groups. researchgate.netmdpi.com These amino groups can then form covalent bonds with molecules like this compound, potentially through its hydroxyl group or after modification.
The triazole component of the grafted molecule can then serve various functions. It can act as a ligand to coordinate with metal ions, creating heterogeneous catalysts. researchgate.netsci-hub.st For instance, copper and nickel have been grafted onto functionalized mesoporous silica to create catalysts for olefin oxidation. researchgate.net The triazole's ability to interact with other molecules also makes these functionalized materials promising for applications like drug delivery. nih.gov
A study in 2014 utilized silica gel functionalized with 2-(1H-imidazol-1-yl)cyclohexanol for the chiral separation of hexahelicene (B93517) enantiomers in high-performance liquid chromatography (HPLC). semanticscholar.org This demonstrates the potential of similar cyclohexanol-based structures in creating chiral stationary phases.
Development of Optically Active Ionic Liquids
Chiral Ionic Liquids (CILs) are a class of molten salts that are optically active and have garnered significant interest for their potential applications in asymmetric synthesis, chiral recognition, and as chiral solvents. semanticscholar.orgunirioja.esmagtech.com.cn this compound, being a chiral molecule, is a valuable precursor for the synthesis of novel CILs.
The synthesis of optically active 1,2,4-triazolium-based ionic liquids has been described in a multi-step process. researchgate.netresearchgate.net This process can start with the ring-opening of an epoxide like cyclohexene (B86901) oxide with 1,2,4-triazole (B32235), yielding a racemic mixture of a triazolyl cyclohexanol derivative. researchgate.netresearchgate.net This racemate can then undergo kinetic resolution, often catalyzed by a lipase (B570770), to separate the enantiomers. researchgate.netresearchgate.net Subsequent alkylation (quaternization) of the triazole ring and anion metathesis leads to the formation of the desired optically active ionic liquid. researchgate.netresearchgate.net
These triazolium-based CILs often exhibit high thermal stability. researchgate.net The properties of these ionic liquids, such as melting point, viscosity, and solubility, can be fine-tuned by modifying the cation or anion. researchgate.net
Table 1: Synthesis and Properties of Chiral Ionic Liquids (CILs) derived from Triazolyl Cyclohexanol Precursors
| Precursor | Reaction Steps | Resulting CIL | Key Properties | Reference |
| Racemic 2-(1H-1,2,4-triazol-1-yl)cyclohexanol | Kinetic resolution, Alkylation, Anion metathesis | Optically active 1,2,4-triazolium salts | Thermally stable | researchgate.netresearchgate.net |
| Natural monosaccharides | Reaction with N-heterocycles | Imidazolium-, pyrazolium-, and bis-benzimidazolium ILs | Can be chiral or achiral | unirioja.es |
| (1R,2S)-Norephedrine | Reaction with pyridine-3-carbaldehyde, reduction, quaternization | Water-soluble chiral ionic liquids | Used as ligands for transition-metal catalysts | mdpi.com |
This table is for illustrative purposes and synthesizes information from various sources on chiral ionic liquid development, not all directly involving this compound but demonstrating relevant synthetic strategies.
Building Blocks for Electronic and Optical Materials Research
The unique electronic characteristics of the triazole ring make this compound and its derivatives interesting building blocks for the development of new electronic and optical materials. mdpi.comevitachem.com The triazole moiety can influence the electronic properties of a molecule, and its incorporation into larger systems can lead to materials with specific functionalities.
For instance, triazole derivatives are being investigated for their potential in creating functional materials with unique electronic properties. evitachem.com In the field of organic electronics, the design and synthesis of novel organic compounds are crucial for developing new organic thin-film transistors (OTFTs) and other devices. researchgate.net The ability to tune the electronic properties of molecules by introducing specific functional groups is a key aspect of this research.
Furthermore, the incorporation of chromophores containing triazole units into polyurethane composites has been explored for their nonlinear optical (NLO) properties. acs.org Research into acylthiourea derivatives has also highlighted the potential for designing molecules with significant third-order NLO responses. acs.org While not directly involving this compound, these studies showcase the relevance of designing and synthesizing novel organic compounds for optical applications. The refractive index and optical energy gap are key parameters for such materials. scielo.br
The modular nature of "click" chemistry, often used to create triazole linkages, allows for the systematic construction of complex molecular architectures, including star-shaped molecules and dendrimers, which have applications in materials science. acs.orgrsc.org These approaches enable the precise placement of functional units to achieve desired electronic or optical properties.
Q & A
Q. What are the common synthetic routes for 3-(Triazol-2-yl)cyclohexan-1-ol, and how can reaction efficiency be optimized?
The synthesis of triazole-containing compounds often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, triazole rings can be formed by reacting cyclohexanol derivatives with azides under reflux conditions using acetone or dioxane as solvents and K₂CO₃ as a base . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of azide to alkyne), reaction temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Post-synthesis purification via silica gel column chromatography with hexane/dichloromethane mixtures improves yield .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the triazole ring (δ ~7.5–8.5 ppm for triazole protons) and cyclohexanol backbone (δ ~1.5–3.5 ppm for cyclohexyl protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₃O, expected m/z 166.0975) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What are the critical solubility and stability considerations for this compound in aqueous and organic solvents?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the triazole’s polarity. Solubility in ethanol is moderate (~10 mg/mL at 25°C) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Stability in DMSO-d₆ for NMR analysis is confirmed for ≥48 hours .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., NEK7 kinase). Triazole’s nitrogen atoms may form hydrogen bonds with catalytic residues .
- DFT calculations : Gaussian 09 at the B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
- ADMET prediction : SwissADME estimates bioavailability (LogP ~1.8) and blood-brain barrier permeability (low) .
Q. What experimental strategies resolve contradictions in activity data across cell-based assays?
- Dose-response normalization : Use IC₅₀ values from MTT assays (e.g., MDA-MB-231 breast cancer cells) with positive controls (e.g., doxorubicin) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How to design structure-activity relationship (SAR) studies for triazole-cyclohexanol derivatives?
- Scaffold modification : Introduce substituents at triazole N1/N2 positions or cyclohexanol C3/C4 to alter steric/electronic effects .
- Bioisosteric replacement : Replace triazole with tetrazole (synthesized via [2+3] cycloaddition) to compare potency .
- Pharmacophore mapping : MOE or Phase software identifies critical features (e.g., hydrogen bond acceptors at triazole N3) .
Q. What are the challenges in analyzing stereochemical outcomes during synthesis?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray crystallography : Resolve absolute configuration (e.g., C3 stereochemistry) if single crystals are obtainable .
- NOESY NMR : Detect spatial proximity between triazole protons and cyclohexanol substituents to infer conformation .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat shock lysates (37–65°C) to assess protein-ligand binding stability .
- CRISPR knockouts : Compare activity in wild-type vs. NEK7-knockout HeLa cells to confirm target specificity .
- Fluorescent probes : Conjugate BODIPY to the triazole moiety for live-cell imaging of subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
